4-(Azetidin-1-yl)but-2-enoicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azetidin-1-yl)but-2-enoic acid hydrochloride is a chemical compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-1-yl)but-2-enoic acid hydrochloride can be achieved through several methods. One common approach involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component. This method is efficient for synthesizing functionalized azetidines. Another method involves nucleophilic substitution reactions with nitrogen nucleophiles or the reduction of β-lactams.
Industrial Production Methods
Industrial production of 4-(Azetidin-1-yl)but-2-enoic acid hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-1-yl)but-2-enoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amines.
Scientific Research Applications
4-(Azetidin-1-yl)but-2-enoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Azetidin-1-yl)but-2-enoic acid hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Azetidin-2-ones: These compounds share the azetidine ring structure and are known for their antimicrobial and anticancer activities.
Aziridines: Similar to azetidines, aziridines are three-membered nitrogen-containing rings with applications in polymer chemistry and materials science.
Uniqueness
4-(Azetidin-1-yl)but-2-enoic acid hydrochloride is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H12ClNO2 |
---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
4-(azetidin-1-yl)but-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7(10)3-1-4-8-5-2-6-8;/h1,3H,2,4-6H2,(H,9,10);1H |
InChI Key |
TXYJFVUTOMMRLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC=CC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.